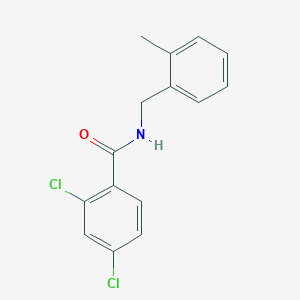![molecular formula C22H15ClINO6S B300505 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B300505.png)
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications.
作用機序
The compound is believed to exert its therapeutic effects through multiple mechanisms. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation. It can also induce apoptosis in cancer cells by activating pro-apoptotic proteins. Additionally, the compound can reduce inflammation by inhibiting the production of inflammatory cytokines. It can also activate AMP-activated protein kinase (AMPK), which is involved in glucose metabolism and can lower blood glucose levels.
Biochemical and Physiological Effects
Studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells. It can also reduce the production of inflammatory cytokines and inhibit the activity of various enzymes involved in cancer cell growth and proliferation. Additionally, the compound can activate AMPK, which can lower blood glucose levels and improve insulin sensitivity.
実験室実験の利点と制限
One advantage of using this compound in lab experiments is its potential therapeutic applications in various diseases. It can also be easily synthesized using standard laboratory equipment and reagents. However, one limitation is the lack of information on its toxicity and potential side effects.
将来の方向性
There are several future directions for research on this compound. One direction is to study its potential use in combination with other anti-cancer drugs to enhance its therapeutic effects. Another direction is to investigate its toxicity and potential side effects in animal models. Additionally, more studies are needed to understand its mechanism of action and potential use in treating other diseases such as diabetes and inflammation.
合成法
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione is synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis involves the use of reagents such as 2-Iodo-5-methoxy-4-(2-propynyloxy)benzaldehyde, 3-Chloro-1,2-benzodioxole, and Thiazolidine-2,4-dione. The final product is obtained through a purification process that involves recrystallization and column chromatography.
科学的研究の応用
The compound has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. Studies have shown that the compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines. Additionally, the compound has been studied for its potential use in treating diabetes as it can lower blood glucose levels.
特性
製品名 |
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C22H15ClINO6S |
分子量 |
583.8 g/mol |
IUPAC名 |
(5E)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(3-iodo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C22H15ClINO6S/c1-3-4-29-20-15(24)5-12(6-18(20)28-2)7-19-21(26)25(22(27)32-19)10-13-8-16-17(9-14(13)23)31-11-30-16/h1,5-9H,4,10-11H2,2H3/b19-7+ |
InChIキー |
CNTAYJYWVFFPPY-FBCYGCLPSA-N |
異性体SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)I)OCC#C |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)I)OCC#C |
正規SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)I)OCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-pyridinyl)acetamide](/img/structure/B300422.png)
![N-[4-(benzyloxy)phenyl]-2-[3-chloro-4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B300426.png)
![N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B300427.png)



![4-bromo-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}benzamide](/img/structure/B300433.png)
![ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate](/img/structure/B300436.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B300437.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B300439.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[2-fluoro(phenylsulfonyl)anilino]acetamide](/img/structure/B300440.png)
![2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B300442.png)
![2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-pyridinylmethyl)acetamide](/img/structure/B300444.png)
![2-[2-fluoro(phenylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B300445.png)